molecular formula C19H21FN2O4S B6542699 3-fluoro-4-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide CAS No. 1060365-88-9

3-fluoro-4-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide

Cat. No. B6542699
CAS RN: 1060365-88-9
M. Wt: 392.4 g/mol
InChI Key: BHXRYESASZZOQP-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including a pyrrolidine ring, a sulfonyl group, and several aromatic rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the fluoride substituent might enable nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl group could increase its polarity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Sulfonamides, for example, are often used as antibiotics and work by inhibiting the synthesis of folic acid in bacteria .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid dust formation and ensure adequate ventilation .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-26-18-9-8-16(13-17(18)20)27(24,25)21-15-6-4-14(5-7-15)12-19(23)22-10-2-3-11-22/h4-9,13,21H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXRYESASZZOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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